Trimethylgallium

Catalog No.
S1503582
CAS No.
1445-79-0
M.F
C3H9Ga
M. Wt
114.83 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylgallium

CAS Number

1445-79-0

Product Name

Trimethylgallium

IUPAC Name

trimethylgallane

Molecular Formula

C3H9Ga

Molecular Weight

114.83 g/mol

InChI

InChI=1S/3CH3.Ga/h3*1H3;

InChI Key

XCZXGTMEAKBVPV-UHFFFAOYSA-N

SMILES

C[Ga](C)C

Canonical SMILES

C[Ga](C)C

Precursor for Semiconductor Device Fabrication

TMGa plays a crucial role in the development of advanced semiconductor devices like transistors and integrated circuits. It acts as a precursor during a process called chemical vapor deposition (CVD) . In CVD, TMGa is introduced into a reaction chamber containing a substrate (e.g., silicon wafer). Under precisely controlled conditions, TMGa decomposes, releasing gallium atoms that deposit onto the substrate, forming thin films of gallium or gallium-containing compounds like gallium nitride (GaN) . These thin films are essential building blocks for various electronic devices.

Studying Gallium-Based Materials and Reactions

Due to its high purity and volatility, TMGa is valuable for research related to gallium-based materials and their chemical reactions. Scientists can utilize TMGa to:

  • Synthesize novel gallium-containing compounds: TMGa can be used as a starting material for the synthesis of various gallium compounds with unique properties, allowing researchers to explore potential applications in diverse fields like photovoltaics, catalysis, and energy storage .
  • Investigate the growth mechanisms of gallium-containing thin films: By studying the decomposition behavior of TMGa under different conditions, researchers can gain insights into the fundamental processes governing the growth of thin films, leading to improved control over their properties and performance .
  • Probe the reactivity of gallium: TMGa's well-defined structure and reactivity make it a valuable tool for exploring the fundamental chemical behavior of gallium, contributing to a deeper understanding of its interactions with other elements and molecules.

Enabling Advanced Research Techniques

Beyond its role as a precursor and research tool, TMGa also facilitates the use of advanced research techniques:

  • Atomic layer deposition (ALD): TMGa can be employed in ALD, a technique that allows for the deposition of ultra-thin films with precise control over thickness down to the atomic level. This enables the creation of highly complex and functional nanostructures for various applications .
  • Molecular beam epitaxy (MBE): TMGa can be used in MBE, a technique for growing high-quality epitaxial thin films. This allows researchers to create well-defined layered structures of different materials, crucial for studying fundamental properties and developing new devices .

Trimethylgallium (TMG), also abbreviated as TMGa, is an organogallium compound with the chemical formula Ga(CH3)3. It is a colorless, pyrophoric liquid, meaning it ignites spontaneously upon contact with air []. TMG is a significant compound in scientific research, particularly in the field of materials science due to its role in the deposition of gallium-containing thin films used in various electronic devices [].


Molecular Structure Analysis

Unlike its close relative trimethylaluminum, TMG adopts a monomeric structure. This means each molecule of TMG exists as a single unit rather than forming dimers or clusters. However, detailed examination reveals weak gallium-carbon (Ga---C) interactions between neighboring TMG molecules, creating a loosely associated network []. This unique structure influences TMG's properties compared to other trimethyl group III elements.


Chemical Reactions Analysis

Synthesis:

TMG is typically synthesized using a two-step process. The first step involves the reaction of gallium trichloride (GaCl3) with a methylating agent, such as methylaluminium or dimethylzinc, to produce an intermediate product like dimethylgallium chloride (Ga(CH3)2Cl) [].

GaCl3 + 2 CH3X -> Ga(CH3)2Cl + XCl (X = Al, Zn)

The second step involves further reaction with another methylating agent to obtain TMG:

Ga(CH3)2Cl + CH3X -> Ga(CH3)3 + XCl (X = Al, Zn)

Decomposition:

TMG is highly pyrophoric and reacts readily with air and moisture. Upon contact with air, it decomposes to form gallium oxide (Ga2O3) and methane (CH4) [].

4 Ga(CH3)3 + 3 O2 -> 2 Ga2O3 + 12 CH4

Similarly, reaction with water yields gallium hydroxide (Ga(OH)3) and methane:

Ga(CH3)3 + 3 H2O -> Ga(OH)3 + 3 CH4

Physical And Chemical Properties Analysis

  • Melting Point: -15 °C []
  • Boiling Point: 55.7 °C []
  • Solubility: Insoluble in water, but reacts readily. Soluble in organic solvents like toluene and hexane [].
  • Stability: Highly pyrophoric and moisture sensitive. Decomposes in air and water.
  • Density: 0.96 g/cm³ []

Physical Description

Liquid

GHS Hazard Statements

Aggregated GHS information provided by 203 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (18.72%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (54.19%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H261 (18.72%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (20.69%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1445-79-0

Wikipedia

Trimethylgallium

General Manufacturing Information

Computer and electronic product manufacturing
Electrical equipment, appliance, and component manufacturing
Miscellaneous manufacturing
Gallium, trimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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